molecular formula C11H10O2 B180832 Ethyl 4-Ethynylbenzoate CAS No. 10602-03-6

Ethyl 4-Ethynylbenzoate

Cat. No. B180832
CAS RN: 10602-03-6
M. Wt: 174.2 g/mol
InChI Key: CKAGLAFXBLZHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Ethynylbenzoate is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 and is a colorless to white to yellow liquid or low-melting solid .


Molecular Structure Analysis

The molecular structure of Ethyl 4-Ethynylbenzoate consists of an ethynyl group (-C≡CH) attached to the 4-position of a benzoate ester . The average mass of the molecule is 174.196 Da and the monoisotopic mass is 174.068085 Da .


Physical And Chemical Properties Analysis

Ethyl 4-Ethynylbenzoate is a colorless to white to yellow liquid or low-melting solid . It has a molecular weight of 174.2 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Polymer Synthesis and Characterization : Ethyl 4-Ethynylbenzoate is used in the synthesis and characterization of polymers, particularly poly(phenylacetylenes) with activated ester side groups. These polymers show significant reactivity, indicating potential applications in materials science (Pauly & Théato, 2011).

  • Reactivity of Constitutional Isomers : The reactivity of constitutional isomers of monosubstituted ethynylbenzoates, including pentafluorophenyl ester ethynylbenzoates, has been studied for the synthesis of functional poly(phenylacetylenes). This research explores the effects of the position of the ester moiety on the phenyl ring on the reactivity of polymers (Pauly & Théato, 2012).

  • Corrosion Inhibition in Industrial Processes : In the context of industrial applications, derivatives of Ethyl 4-Ethynylbenzoate have been investigated as corrosion inhibitors for mild steel, which is crucial for industrial pickling processes. The efficiency of these inhibitors and their interaction with metal surfaces have been extensively studied (Dohare, Ansari, Quraishi, & Obot, 2017).

  • Gas Sensing Technologies : Ethynylated derivatives of Ethyl 4-Ethynylbenzoate have been utilized in the development of resistive-type carbon dioxide (CO2) gas sensors. These sensors operate at room temperature and demonstrate potential for environmental monitoring and safety applications (Daud, Wahid, & Khairul, 2019).

  • Photocatalytic Studies : Research has been conducted on the environmental behavior of UV filters, including Ethyl-4-aminobenzoate, a derivative of Ethyl 4-Ethynylbenzoate. This study investigates the transformation products and environmental fate of these compounds, which is vital for understanding their ecological impact (Li et al., 2017).

  • Medical Research : In the field of medical research, Ethyl 4-Ethynylbenzoate derivatives have been explored for their potential applications in the treatment of ethylene glycol poisoning. These studies focus on the use of antidotes that inhibit alcohol dehydrogenase, such as fomepizole, and their comparative efficacy with traditional treatments (Brent, 2012).

  • Organic Chemistry and Drug Synthesis : The compound has been studied in the context of organic chemistry, specifically in the synthesis of biaryl compounds with potential anti-arthritic properties. This research is significant for the development of new pharmaceuticals (Costa et al., 2012).

Safety And Hazards

Ethyl 4-Ethynylbenzoate has been classified with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation and avoiding contact with skin and eyes . In case of accidental exposure, it’s recommended to move the victim into fresh air and seek immediate medical attention .

properties

IUPAC Name

ethyl 4-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGLAFXBLZHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573863
Record name Ethyl 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Ethynylbenzoate

CAS RN

10602-03-6
Record name Ethyl 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-ethynylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Silylacetylene 29-1 (9.40 g, 38 mmol) was dissolved in 100 mL EtOH, K2CO3 (0.25 g 1.8 mmol) was added and the mixture was stirred for 16 h, concentrated, and purified by flash chromatography (silica, 5% Et2O/hexane) provided 29-2 as a yellow oil.
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 4-iodobenzoate (6.9 g, 25 mmol), (trimethylsilyl)acetylene (7.1 mL, 50 mmol) and triethylamine (200 mL) was purged with argon for 10 minutes, and then treated with bis(triphenylphosphine)palladium (II) chloride (175 mg, 0.25 mmol) and copper (I) iodide (48 mg, 0.25 mmol). The suspension was stirred at room temperature for 3 hours and concentrated under the vacuum of a water aspirator. The residue was dissolved in hexane and washed with 10% aqueous HCl. The layers were separated and the aqueous layer was extracted 2× with hexane. The combined organic fractions were washed with water, and brine. The separated organic layer was treated directly with 1M solution of tetrabutylammonium fluoride and THF (35 mL, 35 mmol). After 30 minutes, the solution was washed with water (2×), and brine, dried (MgSO4) and filtered through silica gel. The solvents were removed under reduced pressure and the residue was purified by silica gel chromatography (98:2, hexane:ethyl acetate) to give the title compound as a yellow oil.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
175 mg
Type
catalyst
Reaction Step Three
Quantity
48 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-Ethynylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-Ethynylbenzoate
Reactant of Route 3
Ethyl 4-Ethynylbenzoate
Reactant of Route 4
Ethyl 4-Ethynylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-Ethynylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-Ethynylbenzoate

Citations

For This Compound
60
Citations
AC Pauly, P Theato - Journal of Polymer Science Part A …, 2011 - Wiley Online Library
… and after removing of the solvent ethyl 4-ethynylbenzoate was obtained as a red liquid. … The two monomers, methyl 4-ethynylbenzoate (M2) and ethyl 4-ethynylbenzoate (M3), were …
Number of citations: 40 onlinelibrary.wiley.com
YH Wang, FY Tsai - Chemistry letters, 2007 - journal.csj.jp
… and ethyl 4-ethynylbenzoate, were also polymerized in the presence of a base, and the insoluble poly(4-ethynylacetophenone) was formed in low yield. Poly(ethyl 4-ethynylbenzoate), …
Number of citations: 12 www.journal.csj.jp
R Makiura, R Usui, Y Sakai, A Nomoto… - …, 2014 - Wiley Online Library
… 5,10,15,20-Tetrakis{4-(4-carboxyphenylethynyl)phenyl}porphyrin:15 A 40 % aqueous solution of KOH (3.2 mL) was added to a solution of 5,10,15,20-tetrakis{4-(ethyl-4-ethynylbenzoate)…
J Lippke, B Brosent, T von Zons, E Virmani… - Inorganic …, 2017 - ACS Publications
… (6) 1,4-Diiodo-2,5-dimethoxybenzene and ethyl 4-ethynylbenzoate were prepared as reported. (6) Pd(PPh 3 ) 2 Cl 2 was synthesized according to the literature (52) but using 2.1 times …
Number of citations: 60 pubs.acs.org
X Li, Z Zhang, Liuya - Molecular Crystals and Liquid Crystals, 2017 - Taylor & Francis
A series of novel liquid crystals containing [1,2,3]-triazole ring were synthesized via “click chemistry.” Their mesomorphic properties and photoelectric properties were investigated and …
Number of citations: 5 www.tandfonline.com
K Watanabe, T Suzuki, H Kitagishi, K Kanob - pdfs.semanticscholar.org
… After stirring for 4 h, ethyl 4-ethynylbenzoate (436 mg, 1.00 mmol) was added and the resulting mixture was stirred at 70 C for 7 h. The resulting mixture was filtered through a pad of …
Number of citations: 2 pdfs.semanticscholar.org
J Zhang, D Ruiz Molina, F Novio, C Roscini - 2023 - digital.csic.es
Photon upconversion (UC) based on triplet–triplet annihilation is a very promising phenomenon with potential application in several areas, though, due to the intrinsic mechanism, the …
Number of citations: 2 digital.csic.es
RL Beard, ES Klein, AM Standeven, M Escobar… - Bioorganic & medicinal …, 2001 - Elsevier
… Compound 7 underwent a Heck reaction with ethyl 4-ethynylbenzoate 15 followed by Michael reaction of the resulting cyclohexenone with methyl cuprate to produce the 3,3-…
Number of citations: 17 www.sciencedirect.com
M Lessi, A Panattoni, L Guglielmero, P Minei… - Synthesis, 2019 - thieme-connect.com
… In contrast, when ethyl 4-ethynylbenzoate (3c) was employed as a typical electron-poor arylalkyne, we experienced an incomplete conversion of 2, and a poor 21% isolated yield of …
Number of citations: 5 www.thieme-connect.com
JM Park, CY Jung, WD Jang, JY Jaung - Dyes and Pigments, 2020 - Elsevier
… Degassed THF (20 mL) and trimethylamine (2.0 mL) were injected, and the mixture was refluxed until the complete consumption of ethyl 4-ethynylbenzoate, as determined by thin layer …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.